molecular formula C17H16ClN5O B2559410 5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-27-6

5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2559410
CAS No.: 900013-27-6
M. Wt: 341.8
InChI Key: WSKHLUVESPACNQ-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of Amino and Benzyl Groups: Amination and benzylation reactions are used to introduce the amino and benzyl groups at the desired positions on the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can be used to modify the triazole ring or the benzyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could lead to a fully hydrogenated triazole ring.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Triazole compounds can act as inhibitors for various enzymes.

    Antimicrobial Activity: Exhibits activity against bacteria, fungi, and viruses.

Medicine

    Pharmaceuticals: Used in the development of drugs for treating infections, cancer, and inflammatory diseases.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Dyes and Pigments: Employed in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    Benzyltriazole: Similar structure but without the amino and chlorobenzyl groups.

    Chlorobenzyltriazole: Lacks the amino group but has the chlorobenzyl group.

Uniqueness

5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both amino and chlorobenzyl groups, which can impart distinct biological and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-1-benzyl-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-14-9-5-4-8-13(14)10-20-17(24)15-16(19)23(22-21-15)11-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHLUVESPACNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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